Studies have shown that angelicin exhibits anti-cancer properties against various cancer cell lines. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways []. Additionally, angelicin exhibits a higher degree of tubulin polymerization inhibition compared to psoralen, another furanocoumarin, potentially disrupting cell division and proliferation [].
Angelicin shows promise in promoting bone formation and regeneration. Research indicates that it stimulates the activity of osteoblasts, cells responsible for bone formation, and increases the expression of osteogenic markers, suggesting its potential application in treating conditions like osteoporosis []. Additionally, angelicin demonstrates pro-chondrogenic effects, potentially aiding in cartilage repair [].
Angelicin exhibits anti-inflammatory properties, potentially offering benefits for various inflammatory diseases. Studies suggest it can suppress the expression and release of pro-inflammatory cytokines, molecules that contribute to inflammation, in various cell types []. This activity suggests its potential application in treating inflammatory conditions like arthritis and neurodegenerative diseases [].
Angelicin's diverse bioactivities extend beyond the aforementioned areas. Research suggests potential applications in:
Angelicin, chemically known as 2H-furo[2,3-h]chromene-2-one, is a naturally occurring organic compound classified as an angular furanocoumarin. It is primarily found in plants belonging to the Apiaceae and Fabaceae families, such as Bituminaria bituminosa and Psoralea grandulosa. Structurally, angelicin consists of a fused benzopyranone and furan moiety, which contributes to its unique properties. The compound exhibits a skin permeability coefficient (Log Kp) of -2.46 and shows maximum absorption at 300 nm .
Additionally, angelicin can react with unsaturated fatty acids through both aerobic and anaerobic pathways. Aerobic reactions lead to lipid peroxidation, while anaerobic conditions facilitate the conjugation of angelicin with fatty acid chains such as linolenic acid .
Angelicin exhibits a wide range of biological activities. It has demonstrated anti-cancer properties across multiple cell lines by triggering both intrinsic and extrinsic apoptotic pathways . The compound also shows significant effects on osteogenesis and chondrogenesis, enhancing the expression of pro-osteogenic markers and activating pathways such as TGF-β/BMP and Wnt/β-catenin . Furthermore, angelicin has been reported to possess antiviral effects against viruses like murine herpesvirus-68, inhibiting viral replication and gene expression .
In terms of safety profile, studies indicate that angelicin can induce toxic reactions in animal models at higher doses, suggesting careful consideration in therapeutic applications .
Angelicin's unique properties lend it to various applications:
Interaction studies reveal that angelicin binds effectively with several biological targets:
These interactions suggest that angelicin may modulate various signaling pathways involved in cancer progression and other diseases .
Angelicin shares structural similarities with other furanocoumarins but exhibits unique characteristics:
Compound | Structure Type | Phototoxicity | Biological Activity |
---|---|---|---|
Angelicin | Angular Furanocoumarin | Lower | Anti-cancer, antiviral |
Psoralen | Linear Furanocoumarin | Higher | Anti-cancer, phototherapy |
Bergapten | Linear Furanocoumarin | Moderate | Antimicrobial |
Xanthotoxin | Linear Furanocoumarin | Higher | Antimicrobial |
Angelicin's lower phototoxicity compared to psoralen makes it a safer alternative for therapeutic uses while retaining significant biological activity .
Angelicin is a naturally occurring organic compound with the molecular formula C11H6O3 and a molecular weight of 186.16 grams per mole [1] [2] [3]. The compound belongs to the family of angular furanocoumarins, representing the parent compound in this important class of heterocyclic molecules [1] [4]. The molecular structure consists of eleven carbon atoms, six hydrogen atoms, and three oxygen atoms arranged in a specific tricyclic configuration that defines its unique chemical and physical properties [2] [3] [6].
The compound is registered under the Chemical Abstracts Service number 523-50-2 and is known by the International Union of Pure and Applied Chemistry name 2H-furo[2,3-h]chromen-2-one [2] [3] [4]. Alternative nomenclature includes isopsoralen, reflecting its structural relationship to the linear furanocoumarin psoralen [4] [6] [8].
Angelicin is distinguished from linear furanocoumarins by its angular structural arrangement, where the furan ring is fused to the coumarin backbone in a specific geometric configuration [1] [18] [19]. This angular fusion pattern differentiates it from linear furanocoumarins such as psoralen, which exhibit a linear arrangement of the fused ring systems [18] [21]. The angular configuration is characterized by the furan ring being attached at the 7,8-position of the benzopyranone core structure [1] [4].
The structural distinction between angular and linear furanocoumarins has significant implications for their chemical reactivity and biological properties [7] [18]. Angular furanocoumarins like angelicin can only form monofunctional adducts with deoxyribonucleic acid when activated by ultraviolet radiation, unlike their linear counterparts which can form both monofunctional adducts and interstrand cross-links [7] [9]. This fundamental structural difference stems from the steric constraints imposed by the angular arrangement of the fused ring system [7] [18].
The core structure of angelicin can be conceptualized as a benzapyra-2-one system fused with a furan moiety in the 7,8-position [1] [16]. This fusion creates a rigid, planar tricyclic system that contributes to the compound's characteristic spectroscopic and physical properties [6] [7]. The benzopyranone portion provides the lactone functionality essential for the compound's chemical behavior, while the furan ring contributes to its photochemical activity [16] [17].
The fusion pattern in angelicin represents a specific example of coumarin-furan ring fusion, where the furan ring is integrated into the coumarin framework through shared carbon-carbon bonds [16] [17]. This structural arrangement results in an extended conjugated system that influences the compound's absorption characteristics and chemical reactivity [10] [16]. The planar nature of the fused ring system facilitates intercalation with aromatic biomolecules and contributes to the compound's photosensitizing properties [7] [19].
Angelicin exhibits characteristic ultraviolet-visible absorption properties that are diagnostic for angular furanocoumarins [1] [13] [14]. The compound shows maximum absorption at 300 nanometers, which represents the primary absorption band in the ultraviolet region [1] [14]. Additional significant absorption maxima occur at 247-248 nanometers and 297-299 nanometers, creating a characteristic multi-peak absorption profile [13] [14].
The absorption characteristics of angelicin are consistent with the extended conjugated system present in the fused tricyclic structure [13] [14]. These absorption properties are utilized for analytical identification and quantification of the compound in various matrices [24] [25] [26]. The strong absorption in the ultraviolet region contributes to the compound's photochemical activity and its utility in photobiological applications [7] [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about angelicin, revealing the presence of six aromatic protons distributed across the fused ring system [13] [10]. The proton nuclear magnetic resonance spectrum shows characteristic signals that are consistent with the angular furanocoumarin structure [10] [13]. The carbon-13 nuclear magnetic resonance spectrum displays eleven distinct carbon resonances, corresponding to the eleven carbon atoms present in the molecular structure [6] [10].
Specific nuclear magnetic resonance chemical shift assignments have been reported for angelicin, with the furan protons appearing in characteristic positions that distinguish them from coumarin protons [10] [13]. The spectroscopic data support the structural assignment and provide definitive identification of the compound [10] [13]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation have been employed to confirm structural assignments [10] [27].
Mass spectrometric analysis of angelicin reveals a molecular ion peak at mass-to-charge ratio 186, corresponding to the molecular weight of the compound [2] [10] [25]. Electron ionization mass spectrometry provides characteristic fragmentation patterns that are useful for compound identification and structural elucidation [10] [30]. High-resolution mass spectrometry confirms the exact mass and molecular formula of angelicin [10] [25].
The mass spectrometric behavior of angelicin is consistent with typical furanocoumarin fragmentation patterns, involving loss of carbon monoxide and other characteristic fragments [10] [25]. These spectroscopic methods are routinely employed for the identification and quantification of angelicin in natural product extracts and pharmaceutical preparations [24] [25] [26].
Infrared spectroscopy of angelicin reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [12] [30]. The most prominent feature is the lactone carbonyl stretch occurring around 1728-1729 wavenumbers, which is characteristic of the α,β-unsaturated lactone present in the coumarin portion of the molecule [12] [30]. Additional bands associated with the furan ring appear in the fingerprint region, including vibrations at approximately 896, 874, and 823 wavenumbers [30].
The infrared spectrum also shows bands corresponding to aromatic carbon-carbon stretching vibrations at 1632, 1576, and 1465 wavenumbers, as well as carbon-oxygen stretching vibrations around 1139 wavenumbers [30]. These spectral features provide definitive identification of angelicin and distinguish it from related compounds [11] [30]. The infrared spectroscopic profile has been utilized in analytical methods for the identification of angelicin in complex mixtures [11] [24].
Angelicin exhibits well-defined thermal properties that are characteristic of crystalline furanocoumarin compounds [1] [13] [23]. The compound has a melting point range of 137-139 degrees Celsius, with slight variations reported depending on the purity and crystalline form [1] [13] [23]. Sublimation of angelicin occurs at 120 degrees Celsius under reduced pressure conditions of 0.13 pascals [1].
The sublimation properties of angelicin are particularly noteworthy, as the compound can transition directly from the solid to gas phase under appropriate temperature and pressure conditions [1] [13]. This characteristic has been utilized in purification procedures and analytical methods [13] [23]. The thermal stability of angelicin allows for various analytical and preparative techniques to be employed without significant decomposition [23].
The partition coefficient of angelicin, expressed as Log Kp, has been determined to be -2.46, indicating the compound's distribution behavior between aqueous and lipophilic phases [1]. This value reflects the relatively hydrophilic nature of angelicin compared to more lipophilic organic compounds [1] [5]. The partition coefficient is an important parameter for understanding the compound's bioavailability and membrane permeability characteristics [1].
Alternative measurements of lipophilicity have been reported, with one source indicating a Log P value of 2.08 for the octanol-water partition coefficient [5]. These measurements provide insight into the compound's solubility characteristics and its behavior in biological systems [1] [5]. The partition coefficient data is essential for understanding the pharmacokinetic properties of angelicin [1].
Angelicin exhibits variable solubility characteristics depending on the solvent system employed [14] [15] [22]. The compound shows good solubility in organic solvents, with reported solubilities of approximately 5 milligrams per milliliter in dimethyl sulfoxide, 2 milligrams per milliliter in dimethyl formamide, and 1 milligram per milliliter in ethanol [14] [15]. The relative density of angelicin has been determined to be 1.389 grams per cubic centimeter [22].
Aqueous solubility of angelicin is limited, with the compound showing poor solubility in water-based systems [14] [15]. However, mixed solvent systems can improve solubility, with approximately 0.5 milligrams per milliliter achievable in a 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline [14] [15]. These solubility characteristics influence the analytical methods and formulation approaches used for angelicin [14] [15] [23].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 186.16 | g/mol | [1] [2] [3] |
Melting Point | 137-139 | °C | [1] [13] [23] |
Sublimation Temperature | 120 | °C | [1] |
Sublimation Pressure | 0.13 | Pa | [1] |
UV λmax (primary) | 300 | nm | [1] [14] |
UV λmax (secondary) | 247-248 | nm | [13] [14] |
Log Kp | -2.46 | - | [1] |
Relative Density | 1.389 | g/cm³ | [22] |
DMSO Solubility | 5 | mg/mL | [14] [15] |
Ethanol Solubility | 1 | mg/mL | [14] [15] |
Spectroscopic Method | Key Characteristics | Applications |
---|---|---|
UV-Visible Absorption | λmax: 300 nm (primary), 247-248 nm, 297-299 nm | Compound identification and purity assessment |
Mass Spectrometry | Molecular ion peak at m/z 186 | Molecular weight confirmation and fragmentation pattern |
Infrared Spectroscopy | Lactone C=O stretch ~1728 cm⁻¹, furan ring vibrations | Functional group identification |
¹H Nuclear Magnetic Resonance | 6 aromatic protons, characteristic furan and coumarin signals | Structural elucidation and purity analysis |
¹³C Nuclear Magnetic Resonance | 11 carbon resonances consistent with fused ring system | Complete structural confirmation |
The distribution of angelicin within the plant kingdom demonstrates clear phylogenetic patterns, with concentrated occurrence in select botanical families. Research indicates that angelicin is predominantly found in plants belonging to families that have evolved specialized metabolic pathways for furanocoumarin biosynthesis [1] [2].
The Apiaceae family, commonly known as the carrot or umbellifer family, represents one of the most significant sources of angelicin in the plant kingdom [1] [2]. This family encompasses numerous genera that produce angelicin as part of their secondary metabolite profile. The genus Angelica serves as a primary representative, with approximately 90 to 110 species distributed throughout temperate regions of the Northern Hemisphere [3] [4]. Within this genus, Angelica archangelica has been extensively documented to contain angelicin in its roots and extracts [5]. Additionally, Angelica sinensis, widely utilized in traditional Chinese medicine, contains various furanocoumarin compounds, though angelicin is not among its primary bioactive constituents [6] [7].
The genus Heracleum within Apiaceae demonstrates particularly notable angelicin production. Heracleum sosnowskyi, commonly known as Sosnowsky's hogweed, exhibits remarkably high angelicin concentrations, with fruit coat content ranging from 11.8 to 29.0 milligrams per gram depending on geographical collection site [8]. This invasive species produces angelicin primarily in fruit coats, where concentrations exceed those found in seeds by more than double [8] [9]. The high angelicin content in H. sosnowskyi has been identified as a principal factor in its allelopathic properties and ecological invasiveness [8] [10].
The Fabaceae family, also known as the legume family, represents another significant taxonomic group containing angelicin-producing species [1] [2]. Within this family, the genus Psoralea demonstrates substantial angelicin production, with Psoralea corylifolia seeds containing approximately 2.3 milligrams of angelicin per gram of plant material [11]. This species has been extensively studied for its furanocoumarin content and represents one of the most thoroughly documented angelicin sources within Fabaceae.
The genus Bituminaria within Fabaceae exhibits exceptional angelicin production capabilities. Bituminaria bituminosa shows remarkable variation between varieties, with var. bituminosa containing up to 7,302 parts per million of angelicin in aerial parts, while var. albomarginata contains 3,055 parts per million [12]. These concentrations represent some of the highest documented angelicin levels in the plant kingdom. Species within the related genus Cullen demonstrate lower but consistent angelicin production, with average concentrations of 1,155 parts per million across various species [12].
Psoralea corylifolia, commonly known as babchi or bakuchi, represents a primary source of angelicin within the Fabaceae family. Quantitative analysis of this species reveals seeds as the primary repository of angelicin, containing 2.3 milligrams per gram of plant material [11]. The angelicin content in P. corylifolia seeds demonstrates considerable variation, ranging from 2.2 to 9.2 milligrams per gram across different samples [13] [14]. This variation reflects genetic diversity, environmental conditions, and harvest timing influences on secondary metabolite production.
Commercial preparations derived from P. corylifolia show substantially lower angelicin concentrations, ranging from 0.6 to 5.3 milligrams per gram in concentrated products [14]. This reduction in angelicin content during processing reflects extraction inefficiencies and potential degradation during commercial preparation methods.
Bituminaria bituminosa emerges as one of the most prolific natural sources of angelicin documented in scientific literature. This Mediterranean legume demonstrates remarkable angelicin production capacity, with significant variation between botanical varieties [12]. The var. bituminosa produces exceptionally high angelicin concentrations of 7,302 parts per million in aerial parts, while var. albomarginata contains 3,055 parts per million [12]. These concentrations represent among the highest documented angelicin levels in natural plant sources.
Research on B. bituminosa cultivation reveals that angelicin production occurs throughout the plant, with aerial parts serving as primary accumulation sites [15]. In vitro culture studies demonstrate that angelicin production continues in laboratory-grown plantlets, indicating genetic rather than purely environmental control of biosynthesis [15]. The high angelicin content in B. bituminosa var. bituminosa has led to recommendations for its utilization as a source for pharmaceutical angelicin extraction [16].
Angelica sinensis, known as dong quai in traditional Chinese medicine, represents a complex case within angelicin-containing species. While belonging to the Apiaceae family and containing numerous bioactive compounds, angelicin is not among the primary constituents of this species [6] [7]. The main chemical constituents of A. sinensis roots include ferulic acid, Z-ligustilide, butylidenephthalide, and various polysaccharides [7]. Over 70 compounds have been isolated and identified from A. sinensis, but angelicin content remains relatively low compared to other furanocoumarin-producing species [6].
Phytochemical analysis reveals that A. sinensis contains predominantly phthalides and organic acids rather than significant furanocoumarin concentrations [17]. This distribution pattern distinguishes A. sinensis from other Apiaceae family members that produce substantial angelicin quantities.
Heracleum sosnowskyi represents the most significant source of angelicin within the Apiaceae family, demonstrating exceptionally high production levels in specific plant tissues [8]. Fruit coats of this species contain angelicin concentrations ranging from 11.8 to 29.0 milligrams per gram, with significant variation based on geographical collection location [8] [18]. This variation reflects environmental influences on secondary metabolite production and genetic diversity within populations.
Cold stratification treatment substantially reduces angelicin content in H. sosnowskyi fruit coats, decreasing concentrations by more than half compared to non-stratified materials [8] [10]. This reduction suggests environmental regulation of angelicin production and potential seasonal variation in accumulation patterns. The exceptionally high angelicin content in H. sosnowskyi contributes significantly to its phototoxic properties and ecological impact as an invasive species [19].
Plant Species | Plant Part | Angelicin Content | Family | Reference |
---|---|---|---|---|
Psoralea corylifolia | Seeds | 2.3 mg/g | Fabaceae | [11] |
Bituminaria bituminosa var. bituminosa | Aerial parts | 7,302 ppm | Fabaceae | [12] |
Bituminaria bituminosa var. albomarginata | Aerial parts | 3,055 ppm | Fabaceae | [12] |
Cullen species | Aerial parts | 1,155 ppm (average) | Fabaceae | [12] |
Heracleum sosnowskyi | Fruit coats | 11.8-29.0 mg/g | Apiaceae | [8] |
Angelica archangelica | Root extracts | Detected | Apiaceae | [5] |
Quantitative analytical methods for angelicin determination have evolved significantly, with high-performance liquid chromatography representing the standard approach for accurate measurement [11]. Reversed-phase chromatographic methods utilizing C18 columns with acetonitrile-water mobile phases provide optimal separation and quantification of angelicin from complex plant matrices [11]. Mass spectrometric detection enhances identification accuracy and enables differentiation of angelicin from closely related furanocoumarin compounds [11].
Variation in angelicin content reflects multiple factors including genetic diversity, environmental conditions, plant developmental stage, and tissue-specific accumulation patterns [12]. Geographic variation in H. sosnowskyi demonstrates that environmental factors significantly influence angelicin production, with collection location affecting final concentrations [8]. Similarly, seasonal effects and cold treatment influence angelicin stability and accumulation in plant tissues [8].
Angelicin functions as a potent allelochemical, influencing plant-plant interactions through competitive inhibition mechanisms [8] [20]. Research on Heracleum sosnowskyi demonstrates that angelicin serves as the principal allelochemical responsible for inhibitory effects on competing plant species [8] [9]. Bioassay studies using Lactuca sativa as a test species reveal that angelicin exhibits the highest inhibitory activity among furanocoumarins tested, with effective concentrations of 12 and 11 micrograms per milliliter for radicle and hypocotyl growth inhibition respectively [10].
The allelopathic activity of angelicin extends to both monocotyledonous and dicotyledonous species, affecting multiple plant families [8]. Grasses including Lolium multiflorum, Phleum pratensis, Festuca pratensis, and Lolium perenne demonstrate sensitivity to angelicin-containing exudates [8]. Similarly, dicotyledonous species such as Trifolium repens and Trifolium pretense exhibit growth inhibition when exposed to angelicin-containing plant extracts [8].
Allelochemicals participate in plant defense mechanisms against microbial attack, herbivore predation, and competition with neighboring plants [20] [21]. The production and release of angelicin enables plants to suppress competing species and regulate soil microbial communities [20]. Through allelopathic interactions, angelicin-producing plants can alter belowground ecological relationships and encourage beneficial symbioses while discouraging harmful associations [20].
Angelicin serves multiple defensive functions in plant systems, providing protection against various biotic stresses [2] [22]. As a furanocoumarin compound, angelicin exhibits photosensitizing properties that enhance its defensive capabilities when combined with ultraviolet radiation exposure [2]. This photoactivation mechanism enables angelicin to form DNA cross-links in attacking organisms, resulting in cellular damage and organism mortality [2].
The defensive role of angelicin extends to protection against insect herbivory, with research demonstrating its effectiveness against generalist herbivores [23]. Studies show that angelicin conversion from umbelliferone precursors confers broader protection against insect herbivores compared to precursor compounds alone [23]. The photoinactivation mechanism of angelicin through ultraviolet-catalyzed DNA strand cross-linkage provides an effective defense against herbivorous insects [23].
Antimicrobial properties of angelicin contribute to plant pathogen resistance, with documented antibacterial and antifungal activities [24]. The presence of angelicin in plant tissues creates an environment hostile to pathogenic microorganisms, reducing infection rates and disease progression [24]. This protective mechanism becomes particularly important during plant stress conditions when pathogen pressure increases [2].
Competition-induced production of defensive metabolites represents an adaptive response that enhances plant survival under competitive stress [25] [26]. Research indicates that plants modify their metabolomic profiles in response to competition, correlating with increased allelopathic inhibition of neighboring species [25]. This inducible defense mechanism enables plants to respond dynamically to competitive pressure while minimizing metabolic costs during non-competitive periods [25].
The ecological significance of angelicin extends beyond individual plant protection to community-level interactions and ecosystem dynamics [20]. High-density populations of angelicin-producing species can significantly alter local plant community composition through sustained allelopathic pressure [8]. In the case of H. sosnowskyi, the combination of high seed productivity and elevated angelicin content creates substantial ecological impact, with estimated yields of 60 kilograms of angelicin per hectare from seed litter alone [10].
Irritant;Health Hazard